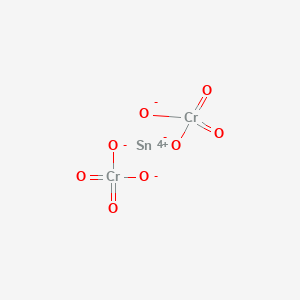
Tin(IV) chromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin(IV) chromate, also known as stannic chromate, is an inorganic compound with the chemical formula Sn(CrO4)2. It is composed of tin in the +4 oxidation state and chromate ions. This compound is known for its vibrant yellow color and is primarily used in pigments and coatings due to its stability and color properties.
準備方法
Synthetic Routes and Reaction Conditions: Tin(IV) chromate can be synthesized through a precipitation reaction. One common method involves reacting tin(IV) chloride (SnCl4) with potassium chromate (K2CrO4) in an aqueous solution. The reaction proceeds as follows: [ \text{SnCl}_4 + 2 \text{K}_2\text{CrO}_4 \rightarrow \text{Sn}(\text{CrO}_4)_2 + 4 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, precipitation, filtration, and drying.
化学反応の分析
Types of Reactions: Tin(IV) chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions due to the presence of the chromate ion, which is a strong oxidizing agent.
Substitution Reactions: The chromate ions in this compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Reactions involving reducing agents such as hydrogen peroxide (H2O2) or sulfur dioxide (SO2).
Substitution: Reactions with other metal salts or acids.
Major Products Formed:
Oxidation-Reduction: Formation of tin(II) compounds and reduced chromium species.
Substitution: Formation of new metal chromates or other tin compounds.
科学的研究の応用
Tin(IV) chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Investigated for its potential use in biological assays and as a staining agent.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and corrosion-resistant materials.
作用機序
The mechanism of action of tin(IV) chromate involves its ability to act as an oxidizing agent. The chromate ions can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical processes and applications. The molecular targets and pathways involved include interactions with organic and inorganic molecules, leading to changes in their oxidation states and chemical properties.
類似化合物との比較
Tin(IV) oxide (SnO2): A widely used compound in gas sensors and as a catalyst.
Chromium(III) oxide (Cr2O3): Known for its use in pigments and as a refractory material.
Comparison:
Uniqueness: Tin(IV) chromate is unique due to its combination of tin and chromate ions, providing both the properties of tin compounds and the strong oxidizing nature of chromate ions.
Applications: While tin(IV) oxide is primarily used in electronic applications and chromium(III) oxide in pigments, this compound finds its niche in specialized pigments and coatings due to its distinct color and stability.
特性
CAS番号 |
10101-75-4 |
|---|---|
分子式 |
Cr2O8Sn |
分子量 |
350.70 g/mol |
IUPAC名 |
dioxido(dioxo)chromium;tin(4+) |
InChI |
InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |
InChIキー |
ZGOVTYBSJCHQFF-UHFFFAOYSA-N |
正規SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



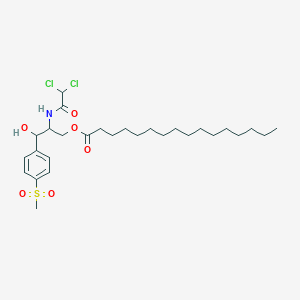
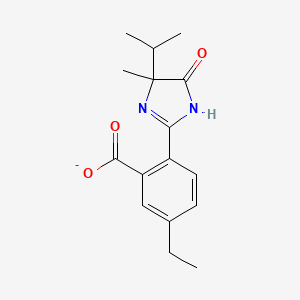
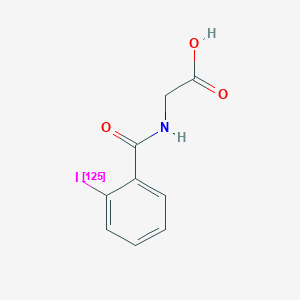
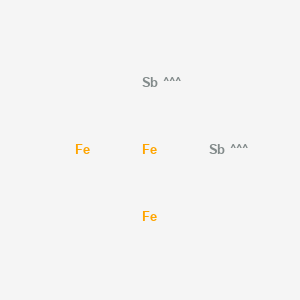
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

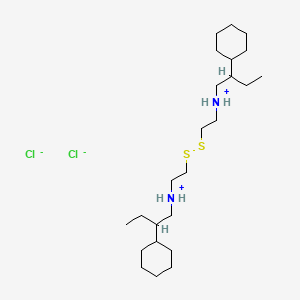
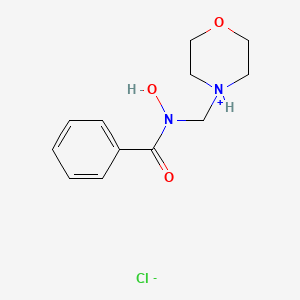

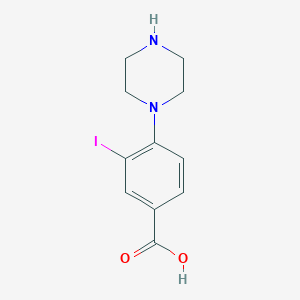


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
